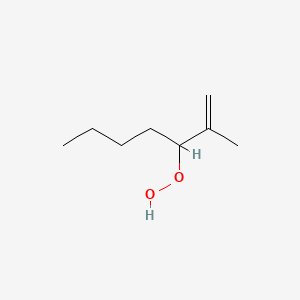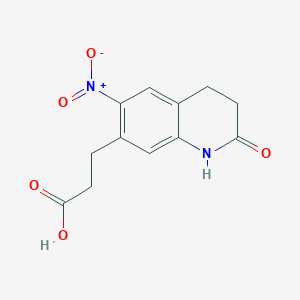![molecular formula C15H15N3O6 B12540227 Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate](/img/structure/B12540227.png)
Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a dinitropropan-2-yl group and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor, followed by esterification and cyclization reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and recrystallization, ensures the high purity of the final product.
化学反应分析
Types of Reactions
Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carboxylic acids or other substituted esters.
科学研究应用
Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate involves its interaction with specific molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The pyrrole ring and benzoate ester contribute to the compound’s binding affinity and specificity towards certain enzymes or receptors.
相似化合物的比较
Similar Compounds
- Methyl 3-(1H-pyrrol-2-yl)propanoate
- Ilaprazole
- (1,3-Dithian-2-yl)trimethylsilane
Uniqueness
Methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate is unique due to its combination of a pyrrole ring with dinitro and benzoate ester functionalities. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
属性
分子式 |
C15H15N3O6 |
|---|---|
分子量 |
333.30 g/mol |
IUPAC 名称 |
methyl 2-[2-(1,3-dinitropropan-2-yl)pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C15H15N3O6/c1-24-15(19)12-5-2-3-6-14(12)16-8-4-7-13(16)11(9-17(20)21)10-18(22)23/h2-8,11H,9-10H2,1H3 |
InChI 键 |
RVFKQHVLCLFDRD-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1N2C=CC=C2C(C[N+](=O)[O-])C[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


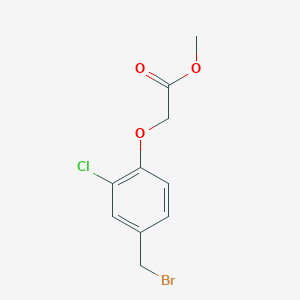
![1-[2-(Naphthalen-1-yl)ethenyl]azulene](/img/structure/B12540148.png)
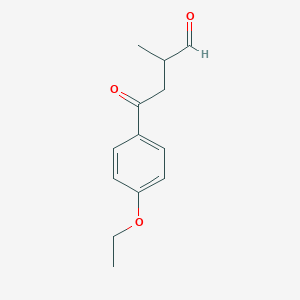
![N-[4-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12540161.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl)-4-fluorobenzamide](/img/structure/B12540171.png)
![(2R)-2-[4-(2-hydroxyethoxy)phenoxy]-2-methylbutanoic acid](/img/structure/B12540172.png)
![4-({3-[2-(Dimethylamino)ethyl]-1H-indol-4-yl}oxy)butanenitrile](/img/structure/B12540177.png)
![2-Methyl-2H-[1,4]thiazino[3,2-c]quinolin-3(4H)-one](/img/structure/B12540183.png)

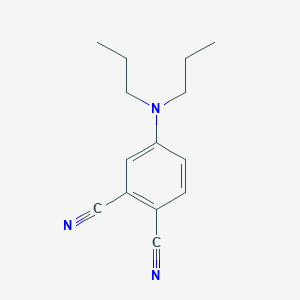
![3-Amino-4-[2-(2-aminophenoxy)ethoxy]benzoic acid](/img/structure/B12540201.png)
